4-(2-Methylpropyl)piperidine-2,6-dione 4-(2-Methylpropyl)piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 916982-10-0
VCID: VC21098052
InChI: InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12)
SMILES: CC(C)CC1CC(=O)NC(=O)C1
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

4-(2-Methylpropyl)piperidine-2,6-dione

CAS No.: 916982-10-0

Cat. No.: VC21098052

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methylpropyl)piperidine-2,6-dione - 916982-10-0

Specification

CAS No. 916982-10-0
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 4-(2-methylpropyl)piperidine-2,6-dione
Standard InChI InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12)
Standard InChI Key FNAQPQLVCOZGRH-UHFFFAOYSA-N
SMILES CC(C)CC1CC(=O)NC(=O)C1
Canonical SMILES CC(C)CC1CC(=O)NC(=O)C1

Introduction

Chemical Identity and Structural Characteristics

4-(2-Methylpropyl)piperidine-2,6-dione is characterized by its piperidine ring structure featuring carbonyl groups at positions 2 and 6, with an isobutyl (2-methylpropyl) substituent at position 4. This structure creates a molecule with distinct reactivity patterns and biological properties.

Molecular Properties

The literature reveals some discrepancies regarding the exact molecular properties of this compound, suggesting possible variations in structural interpretation or the existence of closely related analogs. Table 1 presents the reported chemical properties from different sources.

PropertyValueAlternative Value
CAS Number50849-39-3916982-10-0
Molecular FormulaC10H17NO2C9H15NO2
Molecular Weight183.25 g/mol169.2209 g/mol
Synonyms3-Isobutylglutarimide, 4-methyl-4-(2-methylpropyl)piperidine-2,6-dione3-Isobutylglutarimide, 4-(2-Methylpropyl)-2,6-piperidinedione

The discrepancy in molecular formulas (C10H17NO2 vs. C9H15NO2) suggests the possibility of structural variants, with the former potentially containing an additional methyl group. This variation highlights the importance of precise structural characterization in chemical research and analysis .

Structural Features

The compound features a six-membered piperidine ring with nitrogen at position 1 and carbonyl groups at positions 2 and 6. The isobutyl (2-methylpropyl) substituent at position 4 significantly influences the compound's physical properties and chemical reactivity. The unique arrangement of these functional groups contributes to the molecule's biological activity profiles and synthetic utility.

Biological Activity and Pharmacological Properties

Mechanism of Action

The biological activity of 4-(2-Methylpropyl)piperidine-2,6-dione derives from its unique piperidine structure and the presence of carbonyl groups at the 2 and 6 positions. These structural features enable interactions with various biological targets, potentially including proteins, enzymes, and receptors involved in neurological pathways.

Applications in Drug Development

Role as a Synthetic Intermediate

4-(2-Methylpropyl)piperidine-2,6-dione serves as a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it an excellent building block for creating more complex molecules with therapeutic potential .

Structurally related compounds, such as 3-isobutylglutaric acid, function as intermediates in the synthesis of important pharmaceutical agents including (S)-Pregabalin, marketed as LYRICA® by Pfizer. Pregabalin, a GABA analogue, demonstrates anticonvulsant, analgesic, and anxiolytic properties, highlighting the therapeutic relevance of this chemical class .

Development of Novel Antipsychotics

The piperidine-2,6-dione scaffold has been utilized in the development of potential antipsychotic agents. For example, researchers have synthesized derivatives combining dopamine and serotonin receptor-modulating properties, such as 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione. These compounds demonstrate promising pharmacological profiles, including:

  • High affinity for dopamine D2 and D3 receptors

  • Significant binding to serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors

  • Low affinity for H1 receptors, potentially reducing the risk of obesity during chronic treatment

Such applications illustrate the importance of piperidine-2,6-dione derivatives in modern drug discovery and development efforts.

Research and Scientific Significance

Current Research Focus

Hazard TypeClassification
Acute ToxicityHarmful if swallowed
Skin Corrosion/IrritationCauses skin irritation
Eye Damage/IrritationCauses serious eye irritation

These classifications emphasize the importance of appropriate safety measures when working with this compound .

Comparison with Similar Compounds

The unique substitution pattern of 4-(2-Methylpropyl)piperidine-2,6-dione imparts distinct chemical and biological properties compared to related compounds. The isobutyl substituent at position 4 influences the compound's lipophilicity, steric properties, and potential binding interactions with biological targets.

While specific comparative data is limited in the available literature, the structural features of this compound suggest potential advantages in certain applications compared to similar piperidine derivatives with different substitution patterns.

Future Research Directions

Further investigation into 4-(2-Methylpropyl)piperidine-2,6-dione could focus on several promising areas:

  • Elucidation of its precise mechanism of action in biological systems

  • Development of optimized synthetic routes for more efficient production

  • Exploration of additional pharmaceutical applications, particularly in neurological and psychiatric disorders

  • Design and synthesis of novel derivatives with enhanced potency and selectivity

  • Detailed structure-activity relationship studies to identify critical structural features

Such research would contribute valuable knowledge to the fields of medicinal chemistry and drug development while potentially leading to new therapeutic agents.

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